molecular formula C15H19NO3 B2535786 N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]prop-2-enamide CAS No. 2411291-32-0

N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]prop-2-enamide

Cat. No.: B2535786
CAS No.: 2411291-32-0
M. Wt: 261.321
InChI Key: CJDOOQRFNLXADB-UHFFFAOYSA-N
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Description

N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]prop-2-enamide is a chemical compound with a complex structure that includes a benzyl group, a hydroxyoxolan ring, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]prop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Hydroxyoxolan Ring: This can be achieved through the cyclization of a suitable diol precursor under acidic or basic conditions.

    Introduction of the Benzyl Group: This step involves the alkylation of the hydroxyoxolan ring with benzyl chloride in the presence of a base such as sodium hydride.

    Formation of the Prop-2-enamide Moiety: This can be accomplished by reacting the intermediate with acryloyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group in the oxolan ring can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogen gas with a suitable catalyst can be employed.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used.

Major Products Formed

    Oxidation: Formation of benzyl ketone or benzyl aldehyde derivatives.

    Reduction: Formation of N-benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]prop-2-enamine.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]prop-2-enamide can be compared with other similar compounds, such as:

    N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide: Similar structure but with an acetamide group instead of a prop-2-enamide group.

    N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]but-2-enamide: Similar structure but with a but-2-enamide group instead of a prop-2-enamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-2-14(17)16(10-13-6-4-3-5-7-13)11-15(18)8-9-19-12-15/h2-7,18H,1,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDOOQRFNLXADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N(CC1=CC=CC=C1)CC2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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